

Application Notes and Protocols for Utilizing Mesna in Protein Refolding and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercaptoethanesulfonic acid*

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Introduction

The correct folding of recombinant proteins is a critical bottleneck in the production of biologically active therapeutics and research reagents. Misfolding often leads to the formation of insoluble aggregates known as inclusion bodies, necessitating a refolding step to recover the functional protein. For proteins containing disulfide bonds, this process is further complicated by the need to facilitate correct disulfide pairing. Mesna (**2-mercaptopethanesulfonic acid**), a small thiol compound, has emerged as a valuable tool in protein refolding, primarily due to its utility in redox buffer systems that promote efficient disulfide bond formation and its potential role as a chemical chaperone in preventing protein aggregation.

These application notes provide a comprehensive overview and detailed protocols for the use of Mesna in both in-solution and on-column protein refolding and purification.

Mechanism of Action

Mesna's primary role in protein refolding is as a component of a redox buffer system, typically in combination with its oxidized form, diMesna (2,2'-dithiobis(ethanesulfonate)). This Mesna/diMesna redox couple facilitates the correct formation of disulfide bonds through a series of thiol-disulfide exchange reactions. The ratio of reduced Mesna to oxidized diMesna establishes a specific redox potential that allows for the shuffling of disulfide bonds, enabling

the protein to explore different conformational states and ultimately arrive at its native, most stable structure.^[1]

Beyond its role in disulfide bond formation, Mesna may also act as a chemical chaperone. Chemical chaperones are small molecules that can help prevent protein aggregation by non-specifically stabilizing folding intermediates and reducing non-productive intermolecular interactions.^{[2][3]} While the precise mechanism of Mesna as a chemical chaperone is not as well-characterized as its redox activity, its hydrophilic nature and thiol group may contribute to this effect by interacting with exposed hydrophobic patches on unfolded or partially folded proteins, thereby increasing their solubility and preventing aggregation.^{[2][3][4]}

Advantages of Using a Mesna/diMesna Redox Buffer

The Mesna/diMesna redox couple offers several advantages over the more traditional glutathione (GSH/GSSG) system:

- Comparable Refolding Efficiency: Studies have shown that the Mesna/diMesna redox buffer can achieve refolding efficiencies comparable to that of the GSH/GSSG system for certain proteins.^[1]
- Compatibility with Thioester Chemistry: For applications involving native chemical ligation (NCL), where a C-terminal thioester is required, the Mesna/diMesna system is particularly advantageous. Unlike glutathione, Mesna does not lead to significant transthioesterification and subsequent hydrolysis of a C-terminal Mesna-thioester, thus preserving this reactive handle for downstream conjugation.^[1]
- Simultaneous On-Column Refolding and Cleavage: The Mesna/diMesna redox couple is compatible with intein-based purification systems, allowing for simultaneous on-column refolding and cleavage of the target protein from the affinity tag. This one-step process can significantly streamline the purification workflow.^[1]

Data Presentation: Quantitative Comparison of Refolding Yields

The following table summarizes the refolding efficiency of Ribonuclease A (RNase A) using different redox buffer systems, as determined by enzymatic activity assays.

Protein	Refolding Method	Redox System	Reduced: Oxidized Ratio	Refolding Buffer Composition	Refolding Yield (Relative Activity)	Reference
RNase A	In-solution (Dilution)	GSH/GSSG	3 mM : 1 mM	100 mM Tris-HCl, 100 mM NaCl, pH 8.0	~100%	[1]
RNase A	In-solution (Dilution)	Mesna/diMesna	3 mM : 1 mM	100 mM Tris-HCl, 100 mM NaCl, pH 8.0	~100%	[1]
RNase A	On-column	Mesna/diMesna	30 mM : 10 mM	50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0	High (Specific activity comparable to native)	[1]

Experimental Protocols

Protocol 1: In-Solution Refolding of a Disulfide-Bonded Protein by Dilution

This protocol is a general guideline for the refolding of a denatured and reduced protein using a Mesna/diMesna redox buffer. Optimization of protein concentration, buffer composition, and incubation time may be required for different proteins.

Materials:

- Denatured and reduced protein in a suitable buffer (e.g., 6 M Guanidine HCl or 8 M Urea, with a reducing agent like DTT or TCEP)
- Refolding Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0
- Mesna (sodium 2-mercaptopethanesulfonate)
- diMesna (2,2'-dithiobis(ethanesulfonate)) - Can be synthesized from Mesna
- Stir plate and stir bar
- Dialysis tubing (appropriate molecular weight cut-off) or centrifugal concentrators

Procedure:

- Prepare the Refolding Buffer: Prepare the refolding buffer and chill to the desired refolding temperature (typically 4-20°C).
- Add Redox Couple: Just before use, add Mesna and diMesna to the refolding buffer to final concentrations of 3 mM and 1 mM, respectively. This 3:1 ratio is a good starting point.
- Dilution: Slowly add the denatured protein solution to the rapidly stirring refolding buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration and minimize protein aggregation. The final protein concentration in the refolding buffer should typically be in the range of 10-100 µg/mL.
- Incubation: Allow the refolding reaction to proceed with gentle stirring for 12-24 hours at the chosen temperature.
- Concentration and Buffer Exchange: After incubation, concentrate the refolded protein and exchange it into a suitable storage buffer using dialysis or centrifugal concentrators.
- Analysis: Analyze the refolded protein for solubility, aggregation state (e.g., by size-exclusion chromatography), and biological activity.

Protocol 2: Simultaneous On-Column Refolding and Purification

This protocol describes the refolding and purification of a protein expressed with a C-terminal intein-chitin binding domain (CBD) tag, utilizing a Mesna/diMesna redox couple for on-column refolding and intein-mediated cleavage.[\[1\]](#)

Materials:

- Clarified cell lysate containing the intein-CBD fusion protein
- Chitin affinity column
- Column Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 7.0
- Refolding/Cleavage Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, 30 mM Mesna, 10 mM diMesna, pH 6.0
- Elution Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0

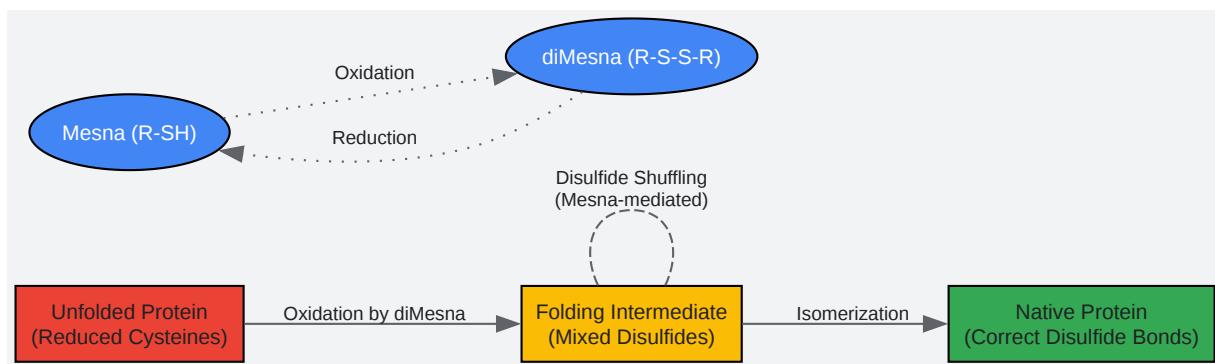
Procedure:

- Column Equilibration: Equilibrate the chitin column with 10 column volumes of Column Buffer.
- Load Lysate: Load the clarified cell lysate onto the equilibrated column.
- Wash: Wash the column with 10 column volumes of Column Buffer to remove unbound proteins.
- On-Column Refolding and Cleavage:
 - Quickly flush the column with 2.5 column volumes of Refolding/Cleavage Buffer.
 - Incubate the column at room temperature for 48-72 hours to allow for simultaneous refolding and intein-mediated cleavage.
- Elution: Elute the refolded, cleaved protein from the column with 10 column volumes of Elution Buffer.

- Analysis: Analyze the eluted protein for purity (SDS-PAGE), concentration, and biological activity.

Visualizations

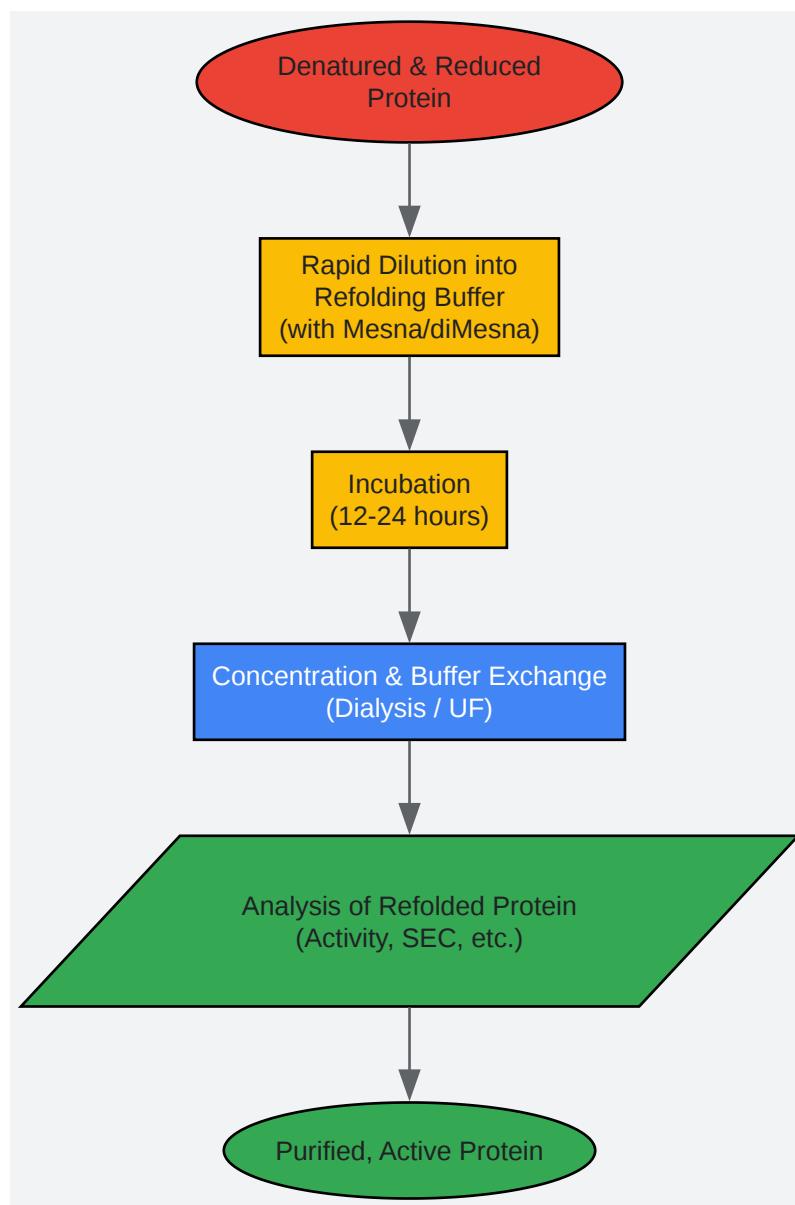
Signaling Pathway of Mesna/diMesna in Disulfide Bond Formation

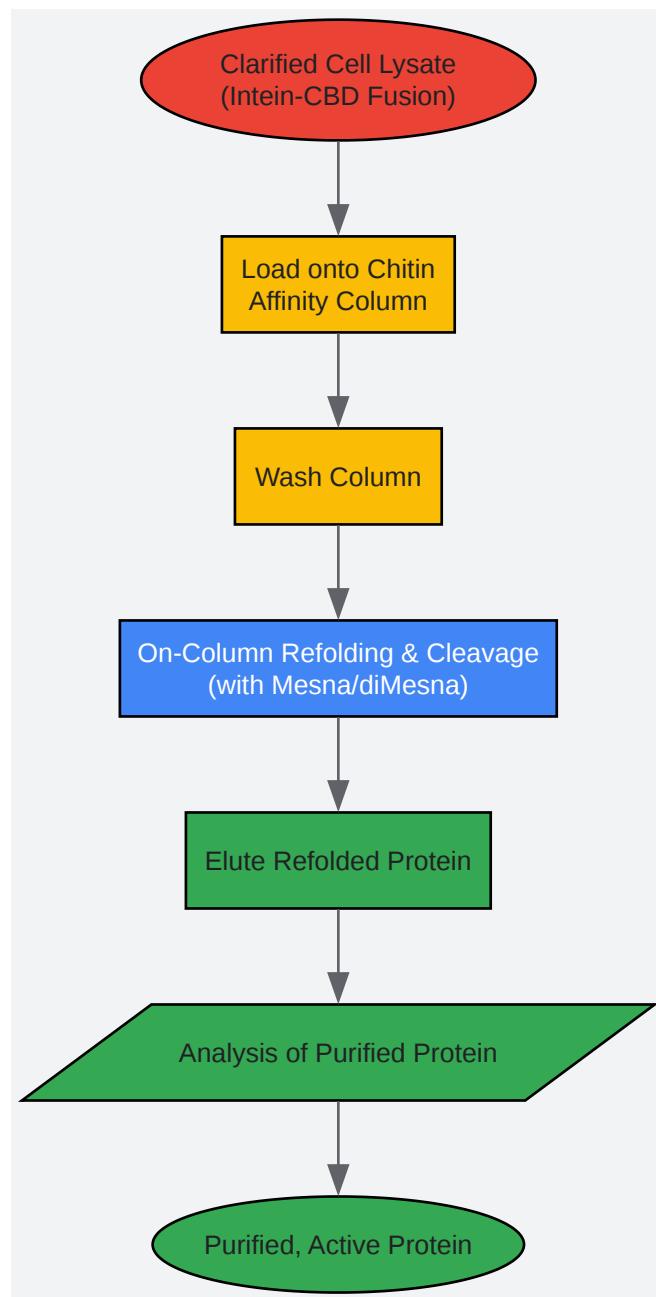


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Caption: Thiol-disulfide exchange reactions mediated by the Mesna/diMesna redox couple.

Experimental Workflow for In-Solution Protein Refolding





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- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Mesna in Protein Refolding and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222739#protocol-for-using-mesna-in-protein-refolding-and-purification>]

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